
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol is a compound that combines a hydroxylated fatty acid with glycerol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol typically involves the esterification of (Z,12R)-12-hydroxyoctadec-9-enoic acid with propane-1,2,3-triol. The reaction is usually carried out under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of immobilized catalysts can further enhance the efficiency of the process by allowing for easier separation and reuse of the catalyst.
化学反应分析
Types of Reactions
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the fatty acid chain can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the double bond.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acid esters.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
作用机制
The mechanism of action of (Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol involves its interaction with cellular membranes and enzymes. The hydroxyl group and the double bond in the fatty acid chain allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the compound can act as a ligand for specific receptors, modulating signaling pathways and cellular responses.
相似化合物的比较
Similar Compounds
Ricinoleic acid: A hydroxylated fatty acid similar to (Z,12R)-12-hydroxyoctadec-9-enoic acid.
Glycerol esters: Compounds formed by the esterification of glycerol with various fatty acids.
Uniqueness
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol is unique due to its specific combination of a hydroxylated fatty acid and glycerol. This structure imparts distinct physicochemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
91744-44-4 |
|---|---|
分子式 |
C21H42O6 |
分子量 |
390.6 g/mol |
IUPAC 名称 |
(Z,12R)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C18H34O3.C3H8O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;4-1-3(6)2-5/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);3-6H,1-2H2/b12-9-;/t17-;/m1./s1 |
InChI 键 |
CJJXHKDWGQADHB-DPMBMXLASA-N |
手性 SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)O.C(C(CO)O)O |
规范 SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O.C(C(CO)O)O |
相关CAS编号 |
68936-89-0 29894-35-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14469681.png)
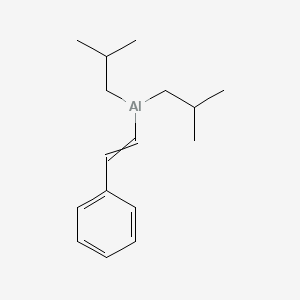
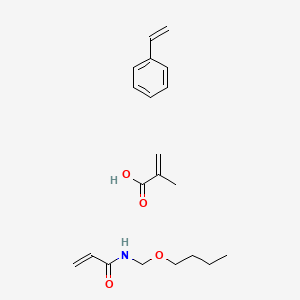
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)
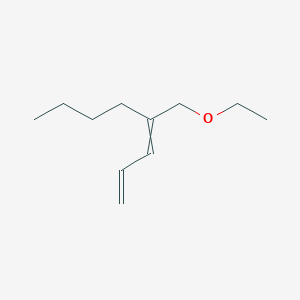

![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)
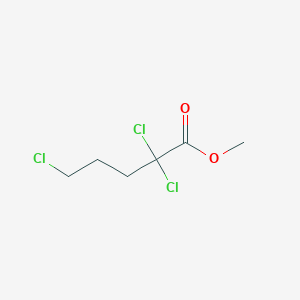
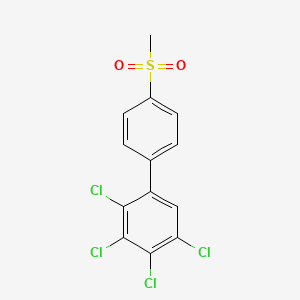



![Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester](/img/structure/B14469761.png)
